Leuprolide acetate

Description

Properties

Key on ui mechanism of action |

Like naturally occurring luteinizing hormone-releasing hormone, initial or intermittent administration of leuprolide stimulates release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary. Luteinizing hormone and follicle-stimulating hormone release from the anterior pituitary transiently increases testosterone concentration in males. However, continuous administration of leuprolide in the treatment of prostatic carcinoma suppresses secretion of gonadotropin-releasing hormone, with a resultant fall in testosterone concentrations and a "medical castration". Initial stimulation of gonadotropins form the anterior pituitary is followed by prolonged suppression. Gonadotropin release from the anterior pituitary transiently increases estrone and estradiol concentrations in females. However, continuous administration of leuprolide in the treatment of endometriosis produces a fall in estrogens to postmenopausal levels. As a consequence of suppression of ovarian function, both normal and ectopic endometrial tissues become inactive and atrophic. As a result, amenorrhea occurs. |

|---|---|

CAS No. |

74381-53-6 |

Molecular Formula |

C61H88N16O14 |

Molecular Weight |

1269.4 g/mol |

IUPAC Name |

acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1 |

InChI Key |

RGLRXNKKBLIBQS-LSTPZILBSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Isomeric SMILES |

CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Appearance |

Solid powder |

Key on ui application |

As a LH-RH (GnRH) analog, leuprolide may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), to treat precocious puberty, and to control ovarian stimulation in In Vitro Fertilization (IVF). |

boiling_point |

1720.5ºC at 760 mmHg |

Color/Form |

Fluffy solid |

melting_point |

150-155ºC |

Other CAS No. |

74381-53-6 53714-56-0 |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

53714-56-0 (Parent) |

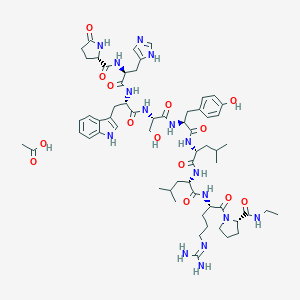

sequence |

Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

source |

Synthetic |

Synonyms |

A 43818 A-43818 A43818 Acetate, Leuprolide Enantone Leuprolide Leuprolide Acetate Leuprolide Monoacetate Leuprolide, (DL-Leu)-Isomer Leuprolide, (L-Leu)-Isomer Leuprorelin Lupron Monoacetate, Leuprolide TAP 144 TAP-144 TAP144 |

Origin of Product |

United States |

Foundational & Exploratory

leuprolide acetate mechanism of action in prostate cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Leuprolide Acetate (B1210297) in Prostate Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Leuprolide acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist, a cornerstone in the management of advanced prostate cancer. Its therapeutic efficacy stems from a dual mechanism of action. Systemically, continuous administration of this compound leads to the downregulation of pituitary GnRH receptors, profoundly suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, ablates testicular androgen production, reducing serum testosterone (B1683101) to castrate levels and thereby depriving androgen-dependent prostate cancer cells of their primary growth stimulus. Increasingly, evidence also elucidates a direct, antiproliferative and pro-apoptotic effect on prostate cancer cells, mediated by GnRH receptors expressed on the tumor cells themselves. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways.

Introduction: Androgen Dependence in Prostate Cancer

Prostate cancer is a leading malignancy in men, and its growth and progression are often driven by androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[1] These hormones bind to the androgen receptor (AR), a nuclear transcription factor. Upon activation, the AR translocates to the nucleus and modulates the expression of genes involved in cell proliferation, survival, and differentiation. Consequently, androgen deprivation therapy (ADT) has been the foundational treatment for advanced and metastatic prostate cancer for decades.[2][3][4] ADT can be achieved surgically through bilateral orchiectomy or medically using GnRH analogues like this compound.[1][5]

Core Mechanism of Action

This compound functions through two primary mechanisms: an indirect systemic effect on the Hypothalamic-Pituitary-Gonadal (HPG) axis and a direct effect on prostate cancer cells.

Systemic (Indirect) Mechanism: HPG Axis Modulation

The primary and most well-understood mechanism of this compound is the profound suppression of testicular steroidogenesis.[6] As a GnRH agonist, its action on the anterior pituitary's GnRH receptors is biphasic.[7][8]

-

Initial Agonist Action (Transient Flare): Upon initial administration, leuprolide binds to pituitary GnRH receptors, mimicking the natural pulsatile release of GnRH. This leads to an initial stimulation of LH and FSH secretion, resulting in a transient surge in serum testosterone and DHT levels.[2][7][9] This "flare phenomenon" typically occurs within the first week of treatment.[9][10]

-

Receptor Downregulation and Desensitization: Continuous, non-pulsatile stimulation of the GnRH receptors by leuprolide leads to their internalization and desensitization.[6][7][11][12] This process, known as receptor downregulation, renders the pituitary gonadotroph cells refractory to further GnRH stimulation. The consequence is a significant and sustained decrease in LH and FSH secretion.[7][9][10]

-

Testosterone Suppression: With the dramatic reduction in circulating LH, the Leydig cells in the testes lose their primary stimulus for testosterone production. This results in a decline of serum testosterone to castrate levels (typically defined as < 50 ng/dL, with modern assays achieving < 20 ng/dL) within two to four weeks of initiating therapy.[5][6][9][10] This medical castration is the therapeutic goal of leuprolide treatment in prostate cancer.[13]

Figure 1: Systemic Mechanism of this compound.

Direct Mechanism: Effects on Prostate Cancer Cells

Beyond its systemic hormonal effects, this compound can exert direct actions on prostate cancer cells. This is predicated on the expression of functional GnRH receptors on the surface of both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU-145) prostate cancer cells.[11][12][14][15][16]

Binding of leuprolide to these extrapituitary GnRH receptors initiates an intracellular signaling cascade that is distinct from the pathway in pituitary cells. In prostate cancer cells, the GnRH receptor is often coupled to a Gαi protein.[14][17]

-

Activation of Gαi and Inhibition of Adenylyl Cyclase: Ligand binding activates the Gαi subunit, which in turn inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[14]

-

Antiproliferative Effects: The reduction in cAMP and subsequent downstream signaling can interfere with mitogenic pathways. Studies have shown that leuprolide can counteract the stimulatory effects of growth factors like epidermal growth factor (EGF) by reducing the expression and activation of the EGF receptor (EGF-R) and its downstream effectors, such as ERK1/2.[14][18]

-

Pro-apoptotic Effects: Activation of the Gαi/cAMP pathway has been linked to the induction of apoptosis in prostate cancer cells.[14][17] This provides a mechanism for leuprolide to inhibit tumor growth even in a castrate environment, which is particularly relevant for castration-resistant prostate cancer (CRPC).

Figure 2: Direct Signaling of Leuprolide in Prostate Cancer Cells.

Quantitative Efficacy Data

Clinical studies have consistently demonstrated the robust efficacy of various this compound depot formulations in achieving and maintaining testosterone suppression.

Table 1: Serum Testosterone Suppression with this compound Depot Formulations

| Study / Formulation | Baseline Mean Testosterone (ng/dL) | Mean Testosterone at Week 4 (ng/dL) | % Patients Achieving Castration (<50 ng/dL) by Week 4 | Mean Testosterone at Study End | Reference |

|---|---|---|---|---|---|

| 7.5 mg (1-Month) | Not Specified | < Castrate Levels | 94% | < Castrate Levels | [9] |

| 22.5 mg (3-Month) | Not Specified | < Castrate Levels | 99.4% | 13.8 ng/dL (Day 168) | [19][20] |

| 45 mg (6-Month) | 434.6 | 15.9 | 93.4% (maintained through Wk 48) | ≤ 11 ng/dL (at end of each cycle) |[10][21] |

Table 2: Impact of this compound (45 mg, 6-Month Depot) on Hormones and PSA

| Parameter | Baseline (Mean) | Week 2 (Mean) | Week 4 (Mean) | Week 24 (Mean) | Week 48 (Mean) | Reference |

|---|---|---|---|---|---|---|

| Testosterone (ng/dL) | 434.6 | 506.6 | 15.9 | 10.1 | 11.0 | [10] |

| LH (mIU/mL) | 9.0 | 25.1 | 0.2 | < 0.1 | < 0.1 | [10] |

| PSA (ng/mL) | 17.7 | Not Reported | Not Reported | 2.1 | 1.8 |[10] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Protocol: Western Blot for GnRH Receptor Expression

This protocol is used to detect and quantify the presence of GnRH receptor protein in prostate cancer cell lines (e.g., LNCaP, PC-3).[11][12]

-

Cell Culture and Treatment: Culture LNCaP or PC-3 cells to 70-80% confluency. Treat cells with this compound (e.g., 10⁻⁶ M) or vehicle control for desired time points (e.g., 4, 6, 12 days).

-

Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

-

Incubate with a primary antibody specific for the GnRH receptor (e.g., monoclonal antibody A9E4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Protocol: RT-PCR for PSA Gene Expression

This method quantifies changes in the mRNA levels of Prostate-Specific Antigen (PSA), an androgen-regulated gene, in response to treatment.[18]

-

Cell Culture and Treatment: Culture LNCaP cells and treat with dihydrotestosterone (DHT) with or without this compound.

-

RNA Extraction: Isolate total RNA from cells using a TRIzol-based method or a commercial RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR):

-

Prepare a PCR master mix containing cDNA template, forward and reverse primers specific for the PSA gene, Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR amplification using a thermal cycler. An internal control gene (e.g., GAPDH) should be amplified in parallel.

-

-

Analysis: Analyze PCR products by agarose (B213101) gel electrophoresis. For quantitative analysis (qPCR), use a SYBR Green or TaqMan-based assay and determine the relative expression levels using the ΔΔCt method.

Figure 3: Workflow for Cell Proliferation Assay.

Protocol: Apoptosis Assessment by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates. Treat with this compound or a known apoptosis inducer (positive control) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

-

Conclusion and Future Directions

The mechanism of action of this compound in prostate cancer is multifaceted, combining a dominant systemic effect of androgen deprivation with a direct, local effect on tumor cells. While the suppression of the HPG axis is the primary driver of its efficacy in hormone-sensitive disease, the direct antiproliferative and pro-apoptotic actions via tumor-expressed GnRH receptors offer a therapeutic rationale for its use in advanced and potentially castration-resistant settings.

Future research should continue to explore the downstream effectors of the direct GnRH receptor signaling pathway in prostate cancer cells. A deeper understanding of this Gαi-mediated cascade could unveil novel therapeutic targets to enhance the efficacy of GnRH agonists or to overcome resistance. Furthermore, leveraging the presence of GnRH receptors on tumor cells for targeted drug delivery, using GnRH-based bioconjugates to deliver cytotoxic agents directly to the cancer, represents a promising and actively investigated therapeutic strategy.[17]

References

- 1. Lupron (this compound) for prostate cancer: What to expect [medicalnewstoday.com]

- 2. researchgate.net [researchgate.net]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Novel insights in cell cycle dysregulation during prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Efficacy and safety of this compound 6-month depot for suppression of testosterone in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]

- 13. drugs.com [drugs.com]

- 14. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gonadotropin-releasing hormone receptor expression in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expression of gonadotropin-releasing hormone (GnRH) and GnRH receptor mRNA in prostate cancer cells and effect of GnRH on the proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. kinampark.com [kinampark.com]

- 20. A New Sustained-release, 3-Month this compound Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Deep Dive into the GnRH Receptor Binding Affinity of Leuprolide Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of leuprolide acetate (B1210297) to its target, the Gonadotropin-Releasing Hormone (GnRH) receptor. Leuprolide acetate is a synthetic GnRH agonist widely used in the treatment of hormone-responsive cancers, endometriosis, and central precocious puberty. Its therapeutic efficacy is intrinsically linked to its high affinity for the GnRH receptor, leading to a biphasic physiological response: an initial stimulation followed by a profound and sustained downregulation of the pituitary-gonadal axis.

This document details the quantitative binding parameters of this compound, outlines the experimental methodologies used to determine these values, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the GnRH receptor has been characterized by various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). These values are crucial for understanding the potency and pharmacological profile of the drug. A D-amino acid substitution at position 6 in leuprolide, replacing the glycine (B1666218) in native GnRH, significantly enhances its receptor binding affinity.[1]

| Parameter | Value | Method | Cell Line/System | Reference |

| IC50 | 0.64 nM | Competitive Radioligand Binding Assay | HEK 293 cells stably expressing human GnRHR I | [2] |

| Kd | 0.3 ng/mL | Semi-mechanistic Pharmacokinetic/Pharmacodynamic Model | Prostate Cancer Patients | [3] |

Note: The Kd value was derived from a population model and represents an in vivo estimate, while the IC50 value was determined from a direct in vitro binding assay.

GnRH Receptor Signaling Pathway

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq/11 class of G proteins.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] These signaling events ultimately lead to the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[5] Continuous stimulation by this compound, however, leads to receptor desensitization and downregulation, resulting in the suppression of gonadotropin release.[3]

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of this compound to the GnRH receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor.

1. Materials and Reagents:

-

Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., HEK 293 cells stably expressing the human GnRH receptor).[2]

-

Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope (e.g., 125I-Tyr5, D-Leu6, Arg7, Trp9-GnRH or 125I-[His5,D-Tyr6]GnRH).

-

Test Compound: Unlabeled this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

2. Experimental Workflow:

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

3. Detailed Procedure:

-

Membrane Preparation: Cells expressing the GnRH receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled GnRH agonist).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the dried filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is generated, from which the IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the GnRH receptor.

-

Logical Relationship of this compound's Mechanism of Action

The high binding affinity of this compound for the GnRH receptor is the initiating event in a cascade that leads to its therapeutic effects. The following diagram illustrates the logical progression from receptor binding to the ultimate physiological outcome.

This comprehensive overview of the GnRH receptor binding affinity of this compound provides a foundational understanding for researchers and professionals in the field of drug development. The high-affinity interaction is the cornerstone of its mechanism of action, leading to the desired therapeutic outcomes in various hormone-dependent conditions.

References

- 1. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical development of the GnRH agonist this compound depot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 5. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Downstream Signaling Pathways of Leuprolide Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions, including prostate cancer, endometriosis, and central precocious puberty. Its therapeutic efficacy hinges on its ability to initially stimulate and subsequently downregulate the pituitary-gonadal axis. This guide provides a comprehensive technical overview of the core downstream signaling pathways initiated by leuprolide acetate upon its interaction with the GnRH receptor (GnRH-R). We delve into the canonical G-protein coupled signaling cascade, the modulation of mitogen-activated protein kinase (MAPK) pathways, and the emerging understanding of β-arrestin-independent mechanisms. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual pathway diagrams to facilitate further research and drug development in this domain.

Introduction

This compound is a potent synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone.[1] Its primary mechanism of action involves its biphasic effect on the GnRH receptors in the anterior pituitary gland.[2] An initial agonistic action leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[3] However, continuous administration of this compound results in the desensitization and downregulation of GnRH receptors, leading to a profound suppression of gonadotropin release and a subsequent decrease in gonadal steroidogenesis.[2] Beyond its well-established effects on the pituitary, GnRH receptors are also expressed in various peripheral tissues, including prostate cancer cells, suggesting direct local effects of this compound.[4] This guide will elucidate the molecular signaling cascades that underpin both the pituitary and potential direct cellular effects of this compound.

The Canonical G-Protein Coupled Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of this compound, the receptor primarily couples to the Gαq/11 subunit of heterotrimeric G-proteins.[5] This initiates a well-defined signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates phospholipase C-β (PLCβ).[5]

-

Generation of Second Messengers: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6]

-

Activation of Protein Kinase C (PKC): DAG, a lipid-soluble molecule, remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC) isoforms.[7]

This initial signaling cascade is fundamental to the immediate cellular responses to this compound, including the initial surge in LH and FSH secretion from pituitary gonadotrophs.

Quantitative Data on G-Protein Mediated Signaling

While specific quantitative data for this compound-induced second messenger production is not extensively available in publicly accessible literature, the following table summarizes the expected outcomes and provides a template for data presentation.

| Parameter | Cell Type | This compound Concentration | Time Point | Expected Outcome | Reference for Methodology |

| IP3 Production | Pituitary Gonadotrophs (e.g., LβT2 cells) | 1-100 nM | 0-5 min | Transient increase | [8] |

| DAG Production | Prostate Cancer Cells (e.g., LNCaP) | 1-100 nM | 0-10 min | Sustained increase | Generic DAG Assay Kits |

| Intracellular Ca2+ | Primary Pituitary Cells | 100 nM | 0-2 min | Rapid, transient peak followed by a sustained plateau | [6] |

Signaling Pathway Diagram: G-Protein Coupled Cascade

Caption: Initial G-protein coupled signaling cascade of this compound.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The activation of PKC by this compound serves as a crucial link to downstream mitogen-activated protein kinase (MAPK) signaling cascades, particularly the extracellular signal-regulated kinase (ERK) pathway. The modulation of ERK activity by this compound appears to be cell-type specific and plays a significant role in its direct anti-proliferative effects on cancer cells.

-

PKC-Mediated ERK Activation: In gonadotropes, GnRH-induced ERK activation is largely mediated by PKC.[9] This likely involves a cascade of protein phosphorylation events, although the precise intermediates linking PKC to the Raf-MEK-ERK module in the context of this compound are not fully elucidated.

-

Cell-Type Specific Effects on ERK Phosphorylation: Studies in prostate cancer cell lines have demonstrated differential effects of this compound on ERK phosphorylation. In androgen-sensitive LNCaP cells, this compound can reduce EGF-stimulated ERK phosphorylation.[1][10] Conversely, in androgen-insensitive PC-3 cells, this compound has been observed to increase ERK activity.[1] These context-dependent effects highlight the complexity of this compound's direct actions on cancer cells.

Quantitative Data on ERK Pathway Modulation

The following table summarizes semi-quantitative data on the effects of this compound on ERK phosphorylation in prostate cancer cells.

| Cell Line | Treatment | Time Point | Effect on pERK1/2 | Reference |

| LNCaP | 10⁻¹¹ M this compound + EGF | 5 min | ~30-40% inhibition | [10] |

| LNCaP | 10⁻⁶ M this compound + EGF | 5 min | ~20% inhibition | [10] |

| PC-3 | 10⁻¹¹ M this compound + EGF | 10 min | Increase | [1] |

| PC-3 | 10⁻⁶ M this compound + EGF | 10 min | Increase | [1] |

Signaling Pathway Diagram: PKC to ERK Pathway

Caption: Link between PKC activation and the downstream MAPK/ERK cascade.

β-Arrestin Independent Signaling

A notable feature of the human GnRH receptor is the absence of a C-terminal tail, a domain that is crucial for β-arrestin binding and subsequent receptor internalization and signaling in many other GPCRs.[11] This has led to the hypothesis that the human GnRH receptor may utilize a β-arrestin-independent mechanism for some of its downstream effects.

-

Evidence for β-Arrestin-Independent Internalization: Studies comparing the human GnRH receptor with the Xenopus GnRH receptor (which possesses a C-terminal tail) have shown that the human receptor does not undergo rapid, arrestin-dependent internalization.[11]

-

Alternative Scaffolding Proteins: The activation of ERK by the human GnRH receptor may be mediated by other scaffolding proteins that are independent of β-arrestin. These scaffolding proteins could facilitate the assembly of the MAPK cascade in response to PKC activation.[12] The identity and role of these specific scaffolding proteins in this compound signaling remain an active area of research.

Logical Relationship Diagram: β-Arrestin Independent ERK Activation

Caption: Proposed β-arrestin-independent signaling of the human GnRH receptor.

Detailed Experimental Protocols

Western Blot Analysis of ERK Phosphorylation

This protocol is adapted for assessing changes in ERK1/2 phosphorylation in prostate cancer cells (e.g., LNCaP) following treatment with this compound.

Materials:

-

LNCaP cells

-

This compound solution

-

EGF solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture LNCaP cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to treatment. Treat cells with desired concentrations of this compound and/or EGF for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Experimental Workflow Diagram:

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Fura-2 (B149405) AM Calcium Imaging

This protocol provides a general framework for measuring intracellular calcium dynamics in response to this compound stimulation.

Materials:

-

Cultured cells (e.g., primary pituitary cells or LβT2 cells) on glass coverslips

-

Fura-2 AM dye

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

This compound solution

-

Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Preparation: Culture cells on glass coverslips to an appropriate density.

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

-

Imaging:

-

Mount the coverslip on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Add this compound to the imaging chamber.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Experimental Workflow Diagram:

Caption: Workflow for Fura-2 AM calcium imaging.

Conclusion

The downstream signaling pathways of this compound are multifaceted, involving a canonical Gq/11-mediated cascade that leads to the activation of PKC and subsequent modulation of the MAPK/ERK pathway. The unique structural characteristics of the human GnRH receptor suggest a potential for β-arrestin-independent signaling, a novel area for further investigation. This technical guide provides a foundational understanding of these pathways, supported by available data and detailed experimental protocols, to aid researchers in their exploration of GnRH agonist signaling and the development of next-generation therapeutics. Further research is warranted to obtain more precise quantitative data on the initial second messenger responses and to fully elucidate the role of alternative scaffolding proteins in this compound's mechanism of action.

References

- 1. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Intracellular free calcium in rat anterior pituitary cells monitored by fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential involvement of cAMP/PKA-, PLC/PKC- and Ca2+/calmodulin-dependent pathways in GnRH-induced prolactin secretion and gene expression in grass carp pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lithium-induced accumulation of inositol 1-phosphate during cholecystokinin octapeptide- and acetylcholine-stimulated phosphatidylinositol breakdown in dispersed mouse pancreas acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein kinase C promotes apoptosis in LNCaP prostate cancer cells through activation of p38 MAPK and inhibition of the Akt survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The role of scaffold proteins in MEK/ERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Leuprolide Acetate on Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprolide acetate (B1210297), a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent pathologies. Its primary therapeutic effect is achieved through the profound suppression of gonadal steroidogenesis. This technical guide provides an in-depth examination of the molecular mechanisms, physiological effects, and experimental methodologies related to leuprolide acetate's impact on the synthesis of steroid hormones. It consolidates quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visually represents the core signaling pathways and workflows to support advanced research and development in this field.

Introduction

This compound is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] By acting as a super-agonist at the pituitary GnRH receptors, it paradoxically leads to a state of medical castration, effectively shutting down the production of key gonadal steroids like testosterone (B1683101) and estradiol (B170435). This potent inhibitory effect on steroidogenesis makes it an invaluable therapeutic agent for conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[3] Understanding the nuances of its biphasic mechanism and its full spectrum of effects on the steroidogenic pathways is critical for optimizing its clinical use and for the development of novel hormonal therapies.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound's primary mechanism of action is centered on its interaction with GnRH receptors on the anterior pituitary gonadotroph cells. Unlike the native pulsatile secretion of GnRH from the hypothalamus, the continuous administration of leuprolide leads to a biphasic response.

Phase 1: Initial Stimulation (Flare-Up)

Upon initial administration, leuprolide binds to GnRH receptors and mimics the action of endogenous GnRH, causing a potent release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][4][5] This surge in gonadotropins, often termed the "flare effect," transiently stimulates the gonads (testes in males, ovaries in females) to increase the synthesis and secretion of sex steroids.[1][5] In men, this results in a temporary rise in serum testosterone, while in women, serum estradiol levels increase.

Phase 2: Pituitary Desensitization and Downregulation

Continuous exposure to leuprolide leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[4] This process involves receptor internalization and a decoupling of the receptor from its intracellular signaling pathways. The pituitary gonadotrophs become refractory to further stimulation, leading to a profound and sustained suppression of LH and FSH release. The lack of gonadotropin support effectively shuts down gonadal steroidogenesis, reducing testosterone to castrate levels in men and estradiol to postmenopausal levels in women within 2 to 4 weeks of initiating therapy.[5] This hypogonadal state is the therapeutic goal of leuprolide treatment and is reversible upon discontinuation of the drug.[2]

Quantitative Effects on Gonadal Steroidogenesis

The administration of this compound results in predictable and quantifiable changes in circulating gonadotropin and steroid hormone levels.

Effects in Men (Prostate Cancer Treatment)

In men with advanced prostate cancer, androgen deprivation therapy with leuprolide is a standard of care. The initial testosterone flare is followed by profound and sustained suppression.

Table 1: Serum Testosterone and LH Response to this compound in Men with Prostate Cancer

| Time Point | Formulation | Mean Testosterone (ng/dL) | % Patients with Testosterone ≤ 50 ng/dL | % Patients with Testosterone ≤ 20 ng/dL | Mean LH (mIU/mL) | Reference(s) |

|---|---|---|---|---|---|---|

| Baseline | 45 mg (6-month) | 434.6 | - | - | - | [6] |

| Week 4 | 45 mg (6-month) | 15.9 | 93.4% (by Week 4) | - | Suppressed | [6] |

| End of Study (Day 168) | 22.5 mg (3-month) | 13.8 (±67.6) | 98.7% | 94.0% | <2.0 (LLOQ) | [7],[8] |

| Month 6 | 7.5 mg (1-month) | 6.12 (±4.3) | 100% (by day 42) | 97.5% (by day 42) | 0.09 (±0.1) |[9] |

LLOQ: Lower Limit of Quantitation. Data are presented as mean (±SD) where available.

Effects in Women (Endometriosis/Uterine Fibroids Treatment)

In premenopausal women, leuprolide induces a hypoestrogenic state, which is therapeutic for conditions like endometriosis and uterine fibroids.

Table 2: Serum Estradiol, LH, and FSH Response to this compound in Women

| Time Point | Formulation | Median Estradiol (pg/mL) | Estradiol (% of Baseline) | Median LH (U/L) | Median FSH (U/L) | Reference(s) |

|---|---|---|---|---|---|---|

| Baseline | 3.75 mg (1-month) | 45 | 100% | 5 | 7 | [10] |

| Week 3 | 3.75 mg (1-month) | - | 26.6% (±19.3%) | - | - | [11],[12] |

| Week 4 | 3.75 mg (1-month) | 11 | 2.7% (±3.1%) | 1 | 3 |[10],[11],[12] |

Data are presented as median or mean (±SD) where available.

Effects on Adrenal Steroidogenesis

The impact of this compound on adrenal steroidogenesis is less definitive than its effects on the gonads and appears to be complex. The adrenal cortex produces crucial steroids, including cortisol, aldosterone, and androgen precursors like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577).

Evidence suggests that GnRH receptors are expressed in adrenal tissue, opening the possibility of a direct regulatory role.[13]

-

Studies in Animals: In castrated or ovariectomized ferrets with adrenocortical disease, a GnRH agonist significantly improved the condition, suggesting an effect independent of the gonads.[13]

-

Studies in Humans:

-

One study in hirsute women found that leuprolide alone for 5-6 months decreased ovarian-derived androgens like testosterone and androstenedione but caused no change in the adrenal androgen DHEAS.[14]

-

Conversely, a study in girls undergoing a GnRH agonist test found that DHEA-S levels were inversely associated with insulin (B600854) sensitivity.[15]

-

Investigations into the hypothalamic-pituitary-adrenal (HPA) axis proper have shown that chronic GnRH agonist treatment does not appear to alter the basal or CRH-stimulated secretion of ACTH and cortisol in women.[16]

-

Experimental Protocols

Investigating the effects of this compound on steroidogenesis requires robust and well-defined experimental protocols. Below are representative methodologies for in vitro and in vivo studies.

In Vitro Protocol: Leuprolide Effect on Leydig Cell Steroidogenesis

This protocol outlines a method to assess the direct effects of leuprolide on testosterone production in a murine Leydig tumor cell line (MA-10).

-

Cell Culture:

-

Culture MA-10 Leydig cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5.0% CO₂.

-

Seed 3 x 10⁴ cells per well in a 24-well plate and allow them to adhere for 24 hours.

-

-

Treatment:

-

Serum-starve the cells overnight to reduce basal steroidogenesis.

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Treat cells for 24 hours with culture medium containing 0.2% bovine serum albumin (BSA) and varying concentrations of this compound (e.g., 10⁻¹² M, 10⁻⁹ M, 10⁻⁶ M).

-

Include a positive control group stimulated with human chorionic gonadotropin (hCG) (e.g., 100 pM) to confirm cell viability and steroidogenic capacity.

-

Include a vehicle-only control group.

-

-

Sample Collection & Analysis:

-

After the 24-hour incubation, collect the culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Quantify the concentration of testosterone in the supernatant using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) kit or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Interpretation:

-

Compare testosterone concentrations between the different leuprolide treatment groups and the control groups. A direct inhibitory effect would be demonstrated by a dose-dependent decrease in testosterone production.

-

References

- 1. luprongyn.com [luprongyn.com]

- 2. Steroidogenesis in vitro of human granulosa-luteal cells pretreated in vivo with gonadotropin-releasing hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Testosterone and androstanediol production by regenerating Leydig cells in the ethylene dimethane sulphonate-treated mature rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the effect of gonadotropin-releasing hormone and its agonist on human luteal steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Sustained-release, 3-Month this compound Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-month Formulations of Androgen Deprivation Therapy for Advanced Prostate Cancer: Effectiveness and Rationale for Extended Dosing [openurologyandnephrologyjournal.com]

- 10. Treatment of endometriosis with leuprorelin acetate depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Estradiol suppression and recovery during this compound treatment in women as determined weekly by an ultrasensitive recombinant cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GnRH Effects Outside the Hypothalamo-Pituitary-Reproductive Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of leuprolide and dexamethasone on hair growth and hormone levels in hirsute women: the relative importance of the ovary and the adrenal in the pathogenesis of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-stimulated androgen response during female puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of gonadotropin-releasing hormone agonists on adrenocorticotropin and cortisol secretion in adult premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Leuprolide Acetate on Hormone Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty.[1] Its mechanism of action revolves around the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound suppression of sex steroid hormones.[1] This technical guide provides an in-depth analysis of the in vivo effects of leuprolide acetate on key hormone levels, supported by quantitative data from clinical and preclinical studies. Detailed experimental protocols for in vivo studies and hormone quantification are provided, along with visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: A Biphasic Hormonal Response

This compound acts as a potent agonist of the GnRH receptors on pituitary gonadotrophs.[2] Its continuous administration, in contrast to the natural pulsatile secretion of GnRH from the hypothalamus, leads to a biphasic effect on the HPG axis.[2][3]

Initial Flare Phase: Upon initial administration, this compound stimulates the GnRH receptors, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4] This "flare effect" leads to a temporary increase in gonadal steroid production, resulting in elevated levels of testosterone (B1683101) in males and estrogen in females.[4] This initial stimulatory phase typically lasts for the first week of treatment.[5]

Sustained Suppressive Phase: Continuous exposure to this compound leads to the downregulation and desensitization of pituitary GnRH receptors.[2] This results in a profound and sustained suppression of LH and FSH secretion.[2] The decline in gonadotropin levels subsequently leads to a significant reduction in the production of testosterone by the testes in males and estrogen by the ovaries in females, achieving a state of medical castration.[4][5]

Quantitative Effects on Hormone Levels

The administration of this compound results in predictable and quantifiable changes in circulating hormone levels. The following tables summarize the typical hormonal responses observed in human and animal studies.

Table 1: Effects of this compound on Gonadotropins (LH and FSH) in Humans

| Time Point | Mean Peak Stimulated LH (mIU/mL) | Mean FSH (mIU/mL) | Study Population | Reference |

| Baseline | 2.1 | 5.2 | Children with Central Precocious Puberty | [1] |

| 45 minutes post-injection (Initial Flare) | 27.5 | 16.5 | Children with Central Precocious Puberty | [1] |

| 3 months (Sustained Suppression) | 0.83 | Not Reported | Children with Central Precocious Puberty | [1] |

| End of Study (Suppression) | Below Lower Limit of Quantitation | Below Baseline | Patients with Prostate Cancer | [6] |

Table 2: Effects of this compound on Testosterone Levels in Males (Human and Animal Studies)

| Time Point | Mean Testosterone Level | Study Population | Reference |

| Baseline | Normal physiological levels | Patients with Prostate Cancer | [7] |

| Week 1 (Initial Flare) | Increase above baseline | Patients with Prostate Cancer | [5] |

| Weeks 2-4 (Suppression Onset) | Decline to castrate levels (<50 ng/dL) | Patients with Prostate Cancer | [5] |

| Day 28 to 168 (Sustained Suppression) | ≤50 ng/dL in 96.8% of patients | Patients with Prostate Cancer | [6] |

| Week 24 (Sustained Suppression) | ≤20 ng/dL in 89% of patients | Patients with Prostate Cancer | [8] |

| 6 weeks (Sustained Suppression) | Sustained suppressed level | Rats | [9] |

Table 3: Effects of this compound on Estrogen Levels in Females

| Time Point | Mean Estradiol Level | Study Population | Reference |

| Baseline | Normal physiological levels | Women with Endometriosis | |

| Week 1 (Initial Flare) | Transient increase | Pre-menopausal Females | [4] |

| Weeks 2-4 (Suppression Onset) | Reduction to postmenopausal levels | Pre-menopausal Females | [4] |

| Week 48 (Sustained Suppression) | Suppressed in ≥97.4% of patients | Girls with Central Precocious Puberty | [10] |

Experimental Protocols

In Vivo Administration of this compound

Objective: To assess the in vivo effects of this compound on hormone levels in a relevant animal model or human patient population.

Materials:

-

This compound (depot or daily formulation)

-

Vehicle control (e.g., sterile water for injection, saline)

-

Syringes and needles for administration

-

Animal model (e.g., adult male rats) or human subjects

-

Equipment for blood collection

Procedure (Animal Study Example):

-

Animal Acclimatization: House adult male Wistar rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.[11]

-

Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, this compound treatment).[11]

-

Dosing:

-

Blood Sampling: Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points to capture both the initial flare and the sustained suppression phases. A typical sampling schedule might include: baseline (pre-dose), 1, 4, 24, 48 hours, and 1, 2, 3, 4, 8, and 12 weeks post-dose.[12]

-

Sample Processing: Process blood samples to obtain serum or plasma. Store samples at -80°C until hormone analysis.

Hormone Quantification

Principle: LC-MS/MS is the gold standard for steroid hormone quantification, offering high specificity and sensitivity.[2][13]

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of serum or plasma, add an internal standard (e.g., deuterated testosterone).[13]

-

Add 1 mL of methyl tert-butyl ether (MTBE), vortex, and centrifuge to separate the organic and aqueous phases.[13][14]

-

Freeze the aqueous layer at -80°C and transfer the organic supernatant to a new tube.[13]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.[13]

-

Reconstitute the dried extract in a suitable mobile phase.[13]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).[15]

-

Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for the target analytes and internal standards.[13]

-

-

Data Analysis: Quantify the hormone concentrations by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of the hormone.

Principle: RIA is a competitive binding assay that uses a radiolabeled antigen to quantify the amount of a specific hormone in a sample.[16][17]

Procedure:

-

Reagent Preparation: Prepare assay buffer, radiolabeled hormone (e.g., ¹²⁵I-LH), specific antibody to the hormone, and standard solutions of known hormone concentrations.[16]

-

Assay Setup:

-

In assay tubes, pipette the standard solutions or unknown samples.

-

Add a fixed amount of the specific antibody to each tube.

-

Add a fixed amount of the radiolabeled hormone to each tube.

-

-

Incubation: Incubate the tubes to allow for competitive binding between the unlabeled hormone in the sample/standard and the radiolabeled hormone for the antibody binding sites.

-

Separation: Separate the antibody-bound hormone from the free hormone. This can be achieved by adding a precipitating agent (e.g., a second antibody or polyethylene (B3416737) glycol) followed by centrifugation.[16]

-

Counting: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standard solutions. Determine the hormone concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.[16]

Visualizations

Signaling Pathway

Caption: GnRH Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

References

- 1. Serum luteinizing hormone rises within minutes after depot leuprolide injection: implications for monitoring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A New Sustained-release, 3-Month this compound Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of this compound 22.5 mg Depot in Treatment of Prostate Cancer [ctv.veeva.com]

- 8. Intramuscular depot formulations of this compound suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Controlled release of LHRH agonist, this compound, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of this compound 6-Month Depot for the Treatment of Central Precocious Puberty: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medicallabnotes.com [medicallabnotes.com]

- 17. banglajol.info [banglajol.info]

The Journey of a GnRH Agonist: A Technical Guide to the Discovery and Development of Leuprolide Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the discovery and development of leuprolide acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) receptor agonist that has become a cornerstone in the management of various hormone-dependent diseases. From its initial synthesis to its widespread clinical applications, this document provides a comprehensive timeline, detailed experimental methodologies, and a thorough examination of its mechanism of action.

Discovery and Development Timeline

The development of leuprolide acetate spans several decades of research and clinical investigation, marking a significant advancement in the therapeutic application of synthetic peptides.

| Year | Milestone | Organization(s) |

| 1971 | Isolation and chemical characterization of gonadotropin-releasing hormone (GnRH).[1] | Salk Institute |

| ~1973 | Discovery and initial synthesis of leuprolide (leuprorelin).[1] | Takeda Pharmaceutical |

| 1985 | First FDA approval for the palliative treatment of advanced prostate cancer (daily subcutaneous injection).[1][2] | Takeda, Abbott Labs |

| 1989 | FDA approval of the first depot formulation (Lupron Depot® 7.5 mg) for the monthly palliative treatment of advanced prostate cancer.[2] | Takeda, Abbott Labs |

| 1995 | FDA approval of Lupron Depot® for the management of endometriosis.[3] | TAP Pharmaceuticals |

| 2000 | FDA approval of Viadur®, a 12-month this compound implant for the palliative treatment of advanced prostate cancer.[2] | ALZA Corporation |

| 2002 | FDA approval of Eligard®, a subcutaneous depot formulation for the palliative treatment of advanced prostate cancer.[2] | Atrix Laboratories |

| 2011 | FDA approval of a new six-month formulation of Lupron Depot® (45 mg) for the palliative treatment of advanced prostate cancer.[4] | Abbott Laboratories |

| 2020 | FDA approval of Fensolvi® (this compound) for the treatment of pediatric patients with central precocious puberty.[2][5] | Tolmar Pharmaceuticals |

| 2025 | FDA approval of a three-month depot formulation of leuprolide mesylate for patients with advanced prostate cancer.[6] | Foresee Pharmaceuticals |

Mechanism of Action: GnRH Receptor Signaling

This compound is a synthetic nonapeptide analog of natural GnRH.[7][8] Its therapeutic effect is achieved through a biphasic mechanism of action on the pituitary GnRH receptors.[8]

Initially, this compound acts as a potent agonist, binding to GnRH receptors and stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[8] This leads to a transient increase in gonadal steroid production, a phenomenon known as the "flare effect."[8]

However, continuous administration of this compound leads to the downregulation and desensitization of pituitary GnRH receptors.[8] This sustained stimulation ultimately results in a profound suppression of LH and FSH secretion, leading to a significant reduction in the production of testosterone (B1683101) in males and estrogen in females, achieving a state of medical castration.[7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of leuprolide, a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, has been achieved through various methods, including both solid-phase and solution-phase peptide synthesis.

A common approach involves a combination of solid-phase peptide synthesis (SPPS) to construct the protected peptide fragment on a resin, followed by solution-phase amidation.

General Solid-Phase Synthesis Protocol:

-

Resin Preparation: A 2-chlorotrityl chloride resin is typically used as the solid support. The resin is swelled in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Amino Acid Coupling: The C-terminal amino acid, Fmoc-Pro-OH, is attached to the resin. Subsequent amino acids are coupled sequentially using a coupling reagent like HBTU in the presence of a base such as diisopropylethylamine (DIPEA). The side chains of the amino acids are protected with appropriate protecting groups (e.g., Trt for His, tBu for Ser and Tyr, Pbf for Arg).

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Cleavage from Resin: Once the desired nonapeptide sequence is assembled, the protected peptide is cleaved from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.

-

Amidation: The cleaved, protected peptide is then amidated in the solution phase by reacting it with ethylamine (B1201723) in the presence of a coupling reagent to form the C-terminal ethylamide.

-

Final Deprotection: All remaining side-chain protecting groups are removed by treatment with a strong acid cocktail, typically containing TFA with scavengers like water and triisopropylsilane (B1312306) (TIS).

-

Purification: The crude leuprolide is purified by preparative high-performance liquid chromatography (HPLC).

-

Salt Formation: The purified leuprolide free base is converted to the acetate salt by treatment with acetic acid.

Preclinical Studies: Animal Models

Preclinical evaluation of this compound was conducted in various animal models to assess its efficacy and safety. A key animal model used was the rat to study the effects on reproductive hormone suppression.

Representative Preclinical Study Protocol in Rats:

-

Animal Model: Adult male and female Sprague-Dawley rats.

-

Objective: To determine the effect of continuous this compound administration on gonadal function.

-

Methodology:

-

Rats were administered daily subcutaneous injections of this compound at varying doses.

-

Blood samples were collected at regular intervals to measure serum levels of LH, FSH, testosterone (in males), and estradiol (B170435) (in females) using radioimmunoassay (RIA).

-

At the end of the study period, reproductive organs (testes, prostate, ovaries, uterus) were excised and weighed.

-

Histological examination of the reproductive organs was performed to assess changes in morphology.

-

-

Key Findings: Continuous administration of this compound resulted in a dose-dependent suppression of gonadotropins and gonadal steroids, leading to atrophy of reproductive organs. These studies demonstrated the potent inhibitory effect of this compound on the hypothalamic-pituitary-gonadal axis.

Clinical Trials

Pivotal clinical trials have established the efficacy and safety of this compound across its various indications.

Pivotal Phase 3 Trial for Advanced Prostate Cancer (Example):

-

Objective: To evaluate the efficacy and safety of a depot formulation of this compound in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer.

-

Study Design: A multicenter, open-label, single-arm study.

-

Patient Population: Men with histologically confirmed advanced prostate cancer for whom androgen deprivation therapy was indicated.

-

Intervention: Intramuscular injection of this compound depot (e.g., 7.5 mg monthly or 22.5 mg every 3 months).

-

Primary Efficacy Endpoint: The proportion of patients who achieved and maintained a serum testosterone concentration of ≤ 50 ng/dL from week 4 through the end of the study.

-

Methodology:

-

Serum testosterone levels were measured at baseline and at regular intervals throughout the study using a validated immunoassay.

-

Prostate-specific antigen (PSA) levels were monitored as a secondary efficacy endpoint.

-

Adverse events were recorded at each study visit to assess safety and tolerability.

-

Pivotal Phase 3 Trial for Central Precocious Puberty (Example - NCT03695237): [5]

-

Objective: To evaluate the efficacy and safety of a 6-month 45 mg this compound depot formulation in children with central precocious puberty (CPP).[5]

-

Study Design: A phase 3, multicenter, single-arm, open-label study.[5]

-

Patient Population: Treatment-naïve or previously treated children with CPP.[5]

-

Intervention: Intramuscular administration of 45 mg this compound depot at weeks 0 and 24.[5]

-

Primary Efficacy Endpoint: The proportion of patients with peak-stimulated luteinizing hormone (LH) suppressed to <4 mIU/mL at week 24.[5]

-

Methodology:

-

A GnRH stimulation test was performed at baseline and at specified time points to assess LH suppression.

-

Basal sex hormone levels (estradiol in girls, testosterone in boys) were measured.

-

Physical signs of puberty (Tanner staging), height velocity, and bone age were assessed.

-

Adverse events were monitored throughout the study.

-

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from representative clinical trials of this compound.

Table 1: Efficacy of this compound in Advanced Prostate Cancer

| Formulation | Study Duration | Primary Endpoint: Testosterone Suppression (≤ 50 ng/dL) | Reference |

| 7.5 mg (1-month depot) | 24 weeks | 93.8% of patients maintained castration from week 4 | [Lupron Depot® Prescribing Information] |

| 22.5 mg (3-month depot) | 24 weeks | 98.3% of patients maintained castration from week 4 | [Lupron Depot® Prescribing Information] |

| 30 mg (4-month depot) | 32 weeks | 92.5% of patients maintained castration from week 4 | [Lupron Depot® Prescribing Information] |

| 45 mg (6-month depot) | 48 weeks | 93.6% of patients maintained castration from week 4 | [4] |

Table 2: Efficacy of this compound in Central Precocious Puberty (NCT03695237) [5]

| Efficacy Outcome | Result at Week 24 | Result at Week 48 |

| Peak-stimulated LH suppression (<4 mIU/mL) | 86.7% (39/45) | ≥86.7% |

| Estradiol suppression (<20 pg/mL) in girls | ≥97.4% | ≥97.4% |

| Testosterone suppression (<30 ng/dL) in boys | 100% | 100% |

| Suppression of physical signs of puberty (girls) | - | 90.2% |

| Suppression of physical signs of puberty (boys) | - | 75.0% |

Table 3: Efficacy of this compound in Endometriosis

| Symptom Improvement (after 6 months of treatment) | Percentage of Patients Reporting Improvement | Reference |

| Dysmenorrhea | 93% | [4] |

| Dyspareunia | 62% | [4] |

| Pelvic Pain | 70% | [4] |

Note: Data presented are from various sources and may not be directly comparable due to differences in study design and patient populations. Please refer to the original publications for detailed information.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Effect of single-dose depot this compound on embryonal implantation: an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20150166602A1 - Process for the preparation of leuprolide and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 4. Treatment of endometriosis with leuprorelin acetate depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound 6-Month Depot for the Treatment of Central Precocious Puberty: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Leuprolide Acetate and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprolide acetate (B1210297), a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of various hormone-dependent diseases, including prostate cancer, endometriosis, and central precocious puberty.[1] Its therapeutic efficacy stems from its ability to act as a superagonist at the GnRH receptor, leading to a paradoxical downregulation of the hypothalamic-pituitary-gonadal axis. The structural integrity and conformational dynamics of leuprolide and its analogs are intrinsically linked to their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structural analysis of leuprolide acetate and its analogs, detailing the experimental methodologies and summarizing key structural and functional data.

Core Structural Features of this compound

Leuprolide is a synthetic decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.[2] The substitution of a D-leucine at position 6, in place of the native glycine, is a critical modification that confers enhanced stability against enzymatic degradation and a longer biological half-life compared to the endogenous GnRH.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₉H₈₄N₁₆O₁₂ (Leuprolide) |

| Molecular Weight | 1209.41 g/mol (Leuprolide) |

| Sequence | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt |

| Appearance | Fluffy solid[1] |

Structural Elucidation Methodologies

A multi-faceted approach employing various analytical techniques is essential for the comprehensive structural characterization of leuprolide and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For leuprolide, 1D and 2D NMR techniques are employed to elucidate its conformation.

Experimental Protocol: 2D NMR of this compound

-

Sample Preparation: A sample of this compound is dissolved in a suitable solvent system, often a mixture of H₂O/D₂O or a membrane-mimicking solvent like trifluoroethanol (TFE)/water, to a concentration of approximately 1-5 mM.[3] The pH is adjusted to a desired value, typically slightly acidic.

-

NMR Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

-

-

Data Processing and Analysis: The acquired NMR data is processed using specialized software. Resonance assignments are made by systematically connecting the spin systems identified in COSY and TOCSY spectra with the sequential NOEs observed in the NOESY spectrum.

-

Structure Calculation: The distance restraints derived from NOE intensities, along with dihedral angle restraints from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

Conformational Insights from NMR:

Studies have shown that this compound exists in different preferred conformations depending on the solvent conditions. In aqueous solutions, it tends to adopt a flexible structure with evidence of β-turns.[3] In membrane-mimicking environments, such as TFE/water mixtures, a more defined β-turn conformation in the central part of the peptide is observed.[3]

Table 2: Representative ¹H NMR Chemical Shifts for Leuprolide in D₂O

| Residue | Hα | Hβ | Other |

| pGlu | 4.15 | 2.10, 2.45 | |

| His | 4.65 | 3.20 | Hδ2: 7.30, Hε1: 8.60 |

| Trp | 4.70 | 3.30 | |

| Ser | 4.40 | 3.85 | |

| Tyr | 4.50 | 3.05 | Hδ: 7.10, Hε: 6.80 |

| D-Leu | 4.10 | 1.60 | |

| Leu | 4.30 | 1.65 | |

| Arg | 4.25 | 1.80 | |

| Pro | 4.35 | 2.00, 2.25 | |

| Note: Chemical shifts are approximate and can vary with experimental conditions. |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight, determining the amino acid sequence, and identifying post-translational modifications or impurities.

Experimental Protocol: LC-MS/MS for this compound Analysis

-

Sample Preparation: For analysis of the bulk drug, this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724), with a small amount of acid (e.g., formic acid) to improve ionization. For analysis in biological matrices like plasma, a protein precipitation step followed by solid-phase extraction (SPE) is commonly employed to remove interfering substances.[4]

-